molecular formula C22H26FN3O5S B13861901 N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B13861901
M. Wt: 463.5 g/mol
InChI Key: SOEGVMSNJOCVHT-YXWZHEERSA-N
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Description

“N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrimidine ring.
  • Introduction of the fluorophenyl group.
  • Addition of the hydroxy-oxooxan-2-yl group.
  • Final methylation and sulfonamide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydroxy group.

    Reduction: Reduction of the oxo group.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Use of reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • N-[4-(4-bromophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

The uniqueness of “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m0/s1

InChI Key

SOEGVMSNJOCVHT-YXWZHEERSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

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